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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
R916562 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Axl

receptor tyrosine kinase (Axl) and vascular endothelial growth factor receptor 2 (VEGF-R2). By

targeting these two key signaling pathways, R916562 demonstrates significant anti-angiogenic

and anti-metastatic properties. Preclinical studies have highlighted its potential as a therapeutic

agent in various cancers, including breast and renal carcinoma, with efficacy comparable to

established multi-kinase inhibitors. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, mechanism of action, and preclinical data

associated with R916562. It is intended to serve as a valuable resource for researchers and

drug development professionals interested in the therapeutic potential of this promising dual-

target inhibitor.

Chemical Structure and Properties
R916562 is chemically identified as 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-

methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one.[1] Its structure is

characterized by a central imidazole core substituted with two chlorophenyl groups, a methoxy-

isopropoxy-phenyl group, and a piperazinone-carbonyl moiety.

Table 1: Chemical Identifiers of R916562
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Identifier Value

IUPAC Name

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-

propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-

carbonyl]piperazin-2-one

Molecular Formula C30H30Cl2N4O4

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=

O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC

=C(C=C5)Cl

Table 2: Predicted Physicochemical Properties of R916562

Property Predicted Value

Molecular Weight 597.5 g/mol

logP 5.8

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 7

Rotatable Bonds 6

Topological Polar Surface Area 87.8 Å²

Note: The physicochemical properties listed above are predicted based on the chemical

structure of R916562 using computational models, as specific experimental data is not readily

available in the public domain.

Pharmacological Properties and Mechanism of
Action
R916562 is a potent inhibitor of both Axl and VEGF-R2 kinases, two critical mediators of tumor

progression, angiogenesis, and metastasis. The dual inhibition of these pathways is

hypothesized to have a synergistic anti-cancer effect.
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Axl Inhibition: The Axl receptor tyrosine kinase is overexpressed in numerous cancers and is

associated with poor prognosis. Its activation by its ligand, Gas6, promotes cell survival,

proliferation, migration, and invasion. By inhibiting Axl, R916562 can potentially block these

pro-tumorigenic signals.

VEGF-R2 Inhibition: VEGF-R2 is the primary receptor for VEGF-A, a key driver of

angiogenesis. The binding of VEGF-A to VEGF-R2 initiates a signaling cascade that leads to

the proliferation and migration of endothelial cells, resulting in the formation of new blood

vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGF-R2 by

R916562 directly curtails this process, leading to a reduction in tumor vascularization.

The combined blockade of Axl and VEGF-R2 signaling pathways by R916562 offers a multi-

pronged attack on tumor growth and dissemination, addressing both the tumor cells directly

and their supportive microenvironment.

Preclinical Efficacy
The anti-tumor activity of R916562 has been evaluated in preclinical models of breast and

renal cancer, demonstrating significant efficacy both in vitro and in vivo.

Table 3: Summary of In Vitro and In Vivo Efficacy of R916562

Cancer Model
Experimental
Setting

Treatment Outcome

Breast Cancer In vitro R916562
79% decrease in

tumor growth

Breast Cancer
Mouse Tumor

Xenograft

Oral administration of

85 mg/kg for 21 days

69% inhibition of

tumor growth

Breast Cancer
Mouse Tumor

Xenograft

Oral administration of

125 mg/kg for 21 days

83% inhibition of

tumor growth

Renal Carcinoma
Mouse Tumor

Xenograft

Oral administration of

85 mg/kg

80% inhibition of

angiogenesis

Experimental Protocols
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Detailed experimental protocols for the studies conducted with R916562 are not publicly

available. However, based on standard methodologies for similar compounds, the following

outlines general protocols for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to determine the inhibitory activity of R916562 against Axl and VEGF-

R2 kinases.

Methodology:

Reagents and Materials: Purified recombinant Axl and VEGF-R2 kinases, appropriate

kinase-specific peptide substrates, ATP, and the test compound (R916562).

Assay Procedure:

The kinase, substrate, and varying concentrations of R916562 are pre-incubated in a

suitable buffer.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be achieved using various detection methods, such as radioactivity (if using ³²P-ATP),

fluorescence, or luminescence-based assays that measure ATP consumption.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of

R916562. The IC50 value, the concentration of the inhibitor required to reduce enzyme

activity by 50%, is then determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.

Tumor Xenograft Model (General Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of R916562 in a living organism.

Methodology:
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Cell Culture: Human breast or renal carcinoma cells are cultured under standard conditions.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of the human tumor cells.

Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium

(e.g., Matrigel) and injected subcutaneously into the flank of the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is

measured regularly using calipers.

Treatment: Once tumors reach a predetermined size, mice are randomized into control and

treatment groups. R916562 is administered orally at specified doses and schedules. The

control group receives the vehicle.

Efficacy Evaluation: Tumor volumes are monitored throughout the treatment period. At the

end of the study, the percentage of tumor growth inhibition is calculated by comparing the

average tumor volume in the treated groups to the control group.

Angiogenesis Assessment: To assess the effect on angiogenesis, tumors can be excised,

and the microvessel density can be quantified by immunohistochemical staining for

endothelial cell markers (e.g., CD31).

Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of R916562, highlighting

the dual inhibition of the Axl and VEGF-R2 signaling pathways.
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Caption: Dual inhibition of Axl and VEGF-R2 signaling pathways by R916562.

Conclusion
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R916562 is a novel dual inhibitor of Axl and VEGF-R2 with promising anti-cancer activity

demonstrated in preclinical models. Its ability to simultaneously target key drivers of tumor

growth, survival, and angiogenesis provides a strong rationale for its further development as a

cancer therapeutic. This technical guide summarizes the currently available information on

R916562, providing a foundation for researchers and clinicians interested in exploring its full

therapeutic potential. Further studies are warranted to elucidate its detailed pharmacological

profile and to translate its preclinical efficacy into clinical benefits for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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